Ethyl alpha-thioglucopyranoside

Descripción

BenchChem offers high-quality Ethyl alpha-thioglucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl alpha-thioglucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

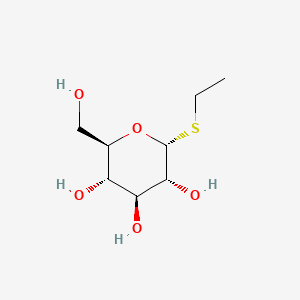

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-JAJWTYFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706181 |

Source

|

| Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13533-58-9 |

Source

|

| Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of ethyl alpha-thioglucopyranoside

Technical Guide: Ethyl -D-Thioglucopyranoside

Molecular Characterization, Synthesis, and Research Applications

Chemical Identity & Core Specifications[1][2][3][4]

Ethyl 1-thio-

Molecular Data Table

| Property | Specification |

| IUPAC Name | Ethyl 1-thio- |

| Common Name | Ethyl |

| CAS Number | 13533-58-9 ( |

| Molecular Formula | C |

| Molecular Weight | 224.27 g/mol |

| Appearance | White crystalline solid or hygroscopic powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

| SMILES | CCS[C@@H]1O[C@H]1O |

Structural Representation

The following diagram illustrates the specific stereochemistry of the

Caption: Structural distinction between

Synthesis & Production Protocols

Producing the pure

Protocol: Benzoyl-Directed -Selective Synthesis

This method leverages the properties of benzoyl protecting groups and Lewis acid catalysis to favor the

Reagents:

-

Penta-O-benzoyl-

-D-glucopyranose -

Ethanethiol (EtSH)

-

Boron trifluoride diethyl etherate (BF

·OEt -

Sodium methoxide (NaOMe) / Methanol (MeOH)

Workflow:

-

Thioglycosylation: Dissolve Penta-O-benzoyl-D-glucose in dry dichloromethane (DCM). Add EtSH (1.5 eq) and BF

·OEt -

Purification: Quench with Et

N, wash with NaHCO-

Checkpoint: Isolate Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-

-D-glucopyranoside . -

QC Data: MP 137–138 °C;

(c 1.0, CHCl

-

-

Deprotection (Zemplén): Dissolve the benzoylated intermediate in dry MeOH. Add catalytic NaOMe (pH ~9). Stir at RT for 2 hours.

-

Isolation: Neutralize with acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate to dryness.

Synthesis Logic Map

Caption: Step-wise synthetic pathway emphasizing the isolation of the benzoylated intermediate to ensure stereochemical purity.

Physical & Spectral Properties[6][9]

Accurate identification requires comparing the free sugar properties with its derivatives, as the free hydroxyl groups can lead to variable physical states (syrup vs. solid) depending on hydration.

| Property | Value / Observation | Notes |

| Melting Point (Free Sugar) | Solid (Hygroscopic) | Often isolated as a syrup; |

| Melting Point (Benzoyl Derivative) | 137 – 138 °C | Diagnostic for |

| Optical Rotation | Positive (+) | Exact value depends on concentration/solvent. |

| Optical Rotation (Benzoyl Derivative) | +104.2 (c 1.0, CHCl | High positive rotation confirms |

| Doublet, | ||

| Upfield shift relative to O-glycosides. |

Critical Distinction: The

Research Applications

Glycosyl Donor in Synthesis

Ethyl thioglycosides are "armed" or "disarmed" donors depending on protecting groups. They are stable to mild acid/base but activated by thiophilic promoters (NIS/TfOH, DMTST).

-

Use Case: Convergent block synthesis of oligosaccharides.

-

Advantage: The ethylthio group acts as a temporary anomeric cap that can be activated selectively in the presence of other glycosides.

Structural Biology & Enzymology

-

Non-Hydrolyzable Analog: Used as a competitive inhibitor for

-glucosidases (e.g., Saccharomyces cerevisiae maltase). -

X-Ray Crystallography: Co-crystallization with carbohydrate-binding proteins (lectins) to map active site topology without substrate turnover.

-

Chaperone Therapy: Investigated as a pharmacological chaperone to stabilize misfolded lysosomal enzymes in storage diseases.

References

-

National Institutes of Health (PMC) . Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. synthose.com [synthose.com]

- 7. chemscene.com [chemscene.com]

Ethyl alpha-Thioglucopyranoside: Synthesis, Reactivity, and Biological Applications

[1][2]

Introduction: The Strategic Value of the Thio-Linkage

In the architecture of carbohydrate chemistry, ethyl 1-thio-

Furthermore, the ethyl group acts as a "minimalist" aglycone—providing sufficient hydrophobicity to anchor the molecule in active sites (via the "methyl/ethyl effect") without the aggregation properties of long-chain detergents like octyl

Synthesis: Thermodynamic Control for -Selectivity

Unlike

Mechanism of Formation

The most robust protocol involves the Lewis acid-catalyzed reaction of per-O-benzoylated glucose with ethanethiol.[1] The benzoyl groups are critical; they destabilize the oxocarbenium ion intermediate less than acetyl groups, but the key driver is the equilibration allowed by the Lewis acid (BF

Experimental Protocol: Preparation of Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio- -D-glucopyranoside[1][3]

Reagents:

-

Starting Material: 1,2,3,4,6-Penta-O-benzoyl-

-D-glucopyranose (or -

Thiol: Ethanethiol (EtSH)[2]

-

Promoter: Boron trifluoride diethyl etherate (BF

Et -

Solvent: Dichloromethane (DCM)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,2,3,4,6-penta-O-benzoyl-D-glucopyranose (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

-

Thiol Addition: Add ethanethiol (1.5 equiv) via syringe. Caution: EtSH is volatile and has a potent stench; use a bleach trap.

-

Activation: Cool the solution to 0°C, then add BF

Et -

Thermodynamic Equilibration: Warm the reaction to 50–60°C (reflux) and stir for 1–3 hours. Note: Lower temperatures favor the

-anomer or mixtures; heat is required to reach the -

Quench: Cool to room temperature and quench with saturated aqueous NaHCO

. -

Workup: Extract with DCM, wash with water and brine, dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc). The

-anomer typically elutes after the

Yield & Characterization:

-

Yield: ~60–80%

-anomer.[1] -

Physical State: White crystalline solid.

-

Melting Point: 137–138 °C (Benzoylated form).

-

Optical Rotation:

(c 1.0, CHCl

Figure 1: The reaction pathway illustrates how elevated temperature and Lewis acid catalysis drive the reversible equilibrium from the kinetic

Reactivity Profile: The "Disarmed" Donor

In the context of oligosaccharide synthesis, ethyl thioglycosides are classified based on their reactivity. The ethyl group is "arming" relative to a phenyl group but "disarming" relative to a bulky cyclohexyl group. However, the protecting groups on the sugar ring dominate the reactivity profile.[2]

Activation Mechanism

The sulfur atom is a "soft" nucleophile. To function as a donor, it must be activated by a "soft" electrophile (thiophile).[2]

-

Promoter System: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH).[1]

-

Mechanism: The thiophile (I

) attacks the sulfur, creating a sulfonium ion.[2] This is a good leaving group, which departs to form the oxocarbenium ion, ready for nucleophilic attack by the acceptor.[1][2]

Orthogonality

Ethyl thioglycosides are stable to:

-

Standard glycosylation conditions using Trichloroacetimidate donors (allowing them to act as acceptors).

-

Zemplén deprotection (NaOMe/MeOH).

-

Hydrogenolysis (Pd/C, H

) – Note: Sulfur can poison catalysts, so Raney Nickel is required for desulfurization, but standard benzyl removal is often difficult without poisoning.[1][2]

| Donor Type | Aglycone | Reactivity (Relative) | Activation Conditions |

| Ethyl | -SEt | Moderate | NIS/TfOH, DMTST |

| Phenyl | -SPh | Low (Disarmed) | NIS/TfOH (High Temp) |

| Imidate | -OC(NH)CCl | High (Armed) | TMSOTf (Low Temp) |

Biological Applications

Competitive Inhibitor for -Glucosidases

Ethyl 1-thio-

-

Mechanism: The

-anomeric configuration fits the enzyme's active site pocket.[1] The -

Result: It acts as a competitive inhibitor (

in the millimolar range), effectively blocking the active site without being consumed.[2] This is superior to

Structural Biology & Chaperones

In X-ray crystallography, capturing an enzyme in its "substrate-bound" state is difficult because the enzyme processes the substrate.[1]

-

Application: Et-

-Thio-Glc is soaked into protein crystals of carbohydrate-binding proteins (lectins or glycosidases).[1] -

Advantage: The ethyl tail provides a defined electron density map for the aglycone sub-site, confirming the orientation of the sugar without the disorder often seen with longer alkyl chains.[2]

Figure 2: The thio-analog binds to the active site but resists the hydrolysis step, trapping the enzyme in a non-productive complex.[1][2]

Key Physical Data

| Property | Value (Benzoylated | Value (Free |

| Molecular Formula | C | C |

| Molecular Weight | 640.70 g/mol | 224.27 g/mol |

| Melting Point | 137–138 °C | 100–102 °C |

| Optical Rotation | ||

| Solubility | DCM, Toluene, EtOAc | Water, Methanol, DMSO |

*Note: Data for the free

References

-

Direct Preparation of Alpha-Thioglycosides

-

Reactivity of Thioglycosides

-

General Properties of Ethyl Thioglucosides

- Ethyl 1-thio-beta-D-glucopyranoside Product D

-

Source: Synthose / Sigma-Aldrich[1]

-

Biological Inhibition Studies

Ethyl alpha-thioglucopyranoside solubility in water and organic solvents

Technical Guide: Solubility and Applications of Ethyl -Thioglucopyranoside

Executive Summary

Ethyl

This guide details the physicochemical solubility profile of Ethyl

Part 1: Physicochemical Profile[2]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The thio-glycosidic bond confers resistance to enzymatic hydrolysis by

| Property | Specification |

| Systematic Name | Ethyl 1-thio- |

| CAS Number | 13533-58-9 |

| Molecular Formula | C |

| Molecular Weight | 224.27 g/mol |

| Physical State | White crystalline solid |

| LogP (Predicted) | ~ -1.46 (Hydrophilic) |

| H-Bond Donors | 4 (Hydroxyl groups) |

| H-Bond Acceptors | 5 |

Structural Visualization

The following diagram illustrates the functional logic of the molecule: the hydrophilic glucose head drives water solubility, while the ethyl thio-linker provides a minimal hydrophobic footprint, insufficient for surfactant activity but critical for active-site binding.

Caption: Functional decomposition of Ethyl

Part 2: Solubility in Water and Organic Solvents[4]

The solubility of Ethyl

Aqueous Solubility[5][6]

-

Solubility Status: Freely Soluble (>50 mg/mL).

-

Mechanism: The four hydroxyl groups on the pyranose ring dominate the solvation energy, forming hydrogen bonds with water molecules that easily overcome the crystal lattice energy.

-

Detergent Properties: None.

-

Critical Distinction: Unlike Octyl Thioglucoside (CMC ~19-25 mM), the ethyl chain is too short to drive the hydrophobic effect required for micelle assembly. It behaves as a simple solute (hydrotrope), not a surfactant.

-

Organic Solvent Solubility

The compound exhibits differential solubility based on solvent polarity and dielectric constant.

| Solvent | Solubility Rating | Mechanistic Insight |

| Methanol / Ethanol | Soluble | Compatible with the hydroxyl-rich structure; often used for recrystallization or synthesis workups. |

| DMSO | Highly Soluble | Excellent solvent for preparing high-concentration stocks (>100 mM) for biological assays due to high dielectric constant. |

| DMF | Soluble | Suitable for chemical derivatization reactions. |

| Acetonitrile | Sparingly Soluble | Lacks sufficient H-bonding capacity to solvate the sugar moiety effectively. |

| Hexane / Chloroform | Insoluble | The high polarity of the glucose head prevents solvation in non-polar media. |

Part 3: Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solution (100 mM)

Application: Crystallography soaking, enzyme inhibition assays.

-

Calculate Mass: To prepare 10 mL of 100 mM solution:

-

Weighing: Weigh 224.3 mg of Ethyl

-thioglucopyranoside into a sterile 15 mL conical tube. -

Dissolution: Add 8 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm). Vortex vigorously for 30 seconds. The solid should dissolve rapidly at room temperature.

-

Volume Adjustment: Adjust final volume to 10 mL with ultrapure water.

-

Filtration (Critical): Filter through a 0.22 µm PVDF or PES syringe filter to remove any particulate matter, especially for crystallography applications.

-

Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis or degradation over long periods (though the thio-bond is robust).

Protocol B: Preparation of DMSO Stock for High-Throughput Screening

Application: Ligand binding screens, cryoprotection.

-

Concentration: Prepare a 500 mM master stock to minimize DMSO carryover in final assays.

-

Solvent: Use anhydrous DMSO (Grade

99.9%) to prevent moisture uptake. -

Procedure:

-

Weigh 1.121 g of compound.

-

Add DMSO to a final volume of 10 mL .

-

Sonicate in a water bath for 2-5 minutes if dissolution is slow (rare).

-

-

Validation: Visually inspect for clarity. The solution should be colorless and free of turbidity.

Part 4: Applications & Mechanistic Logic

X-Ray Crystallography & Structural Biology

Ethyl

-

Mechanism: It binds to the active site but cannot be cleaved due to the

bond stability. This traps the enzyme in a "substrate-bound" conformation, allowing researchers to capture the crystal structure of the complex. -

Advantage: The ethyl group is small enough to fit into restricted pockets where larger analogs (octyl/phenyl) might cause steric clashes.

Metabolic Induction

In microbial systems, thioglucosides often act as gratuitous inducers. They trigger the expression of operons controlling sugar metabolism without being metabolized themselves, maintaining a constant induction pressure.

Workflow: Solubility & Application Decision Tree

Caption: Decision matrix for solvent selection based on downstream experimental application.

References

-

PubChem. (n.d.).[2] Ethyl 1-thio-alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved March 9, 2026, from [Link]

-

Saito, K., et al. (2012). Chemo- and regioselective monosulfonylation of nonprotected carbohydrates. Journal of Organic Chemistry, 77(18), 8083-91.[1] (Cited for synthesis and solubility context).

The Evolution of Stability: A Technical Guide to Alkyl Thioglucopyranosides

Abstract

The isolation of integral membrane proteins (IMPs) requires a delicate balance between solubilization power and structural preservation.[1] For decades, n-octyl-β-D-glucopyranoside (OG) was the standard-bearer for non-ionic detergents. However, its susceptibility to enzymatic hydrolysis and chemical instability necessitated an evolutionary leap in surfactant chemistry. This guide details the history, synthesis, and technical superiority of alkyl thioglucopyranosides —specifically n-octyl-β-D-thioglucopyranoside (OTG) . By replacing the labile O-glycosidic bond with a robust S-glycosidic linkage, researchers achieved a detergent that resists

The Instability Challenge: Limits of the O-Glycosidic Bond

In the mid-20th century, the "black box" of membrane biology began to open. Early detergents like Triton X-100 were effective solubilizers but spectroscopically "noisy" (UV-absorbent) and difficult to remove due to low Critical Micelle Concentrations (CMC).

The introduction of n-octyl-β-D-glucopyranoside (OG) was a breakthrough. It was non-denaturing, optically transparent, and had a high CMC (~25 mM), allowing for easy removal via dialysis. However, OG possessed a fatal flaw for biological systems:

-

Enzymatic Susceptibility: Many cellular lysates contain endogenous

-glucosidases. These enzymes rapidly hydrolyze the O-glycosidic bond of OG, cleaving the hydrophilic glucose head from the hydrophobic octyl tail. The result is immediate precipitation of the target protein as the detergent concentration effectively drops to zero. -

Chemical Hydrolysis: Upon long-term storage or in acidic conditions, the ether linkage in OG degrades, leading to variable experimental reproducibility.

The Directive: A structural analog was needed that mimicked the physical chemistry of OG but possessed "biological inertness."

Historical Genesis: The Tsuchiya Breakthrough (1982)

The pivotal moment in this history occurred in the early 1980s. A team led by T. Tsuchiya recognized that the sulfur atom, being in the same periodic group as oxygen but larger and less electronegative, could stabilize the glycosidic bond without drastically altering the detergent's geometry.

In 1982 , Tsuchiya et al. published the synthesis and characterization of n-octyl-β-D-thioglucopyranoside (OTG) . Their findings established three critical advantages:

-

Absolute Resistance: OTG was completely resistant to

-glucosidase digestion. -

Enhanced Stability: The thioether bond proved chemically stable across a wider pH and temperature range.

-

Wider Reconstitution Window: While OG required a narrow concentration range (43–46 mM) for effective liposome reconstitution, OTG functioned effectively between 45–70 mM, offering a more forgiving experimental window.[2]

Chemical Synthesis: From Koenigs-Knorr to Green Chemistry

The synthesis of alkyl thioglucosides presents unique stereochemical challenges, primarily the formation of the 1,2-trans (

Synthetic Evolution

-

Early Methods (Koenigs-Knorr): Involved the reaction of acetobromo-glucose with thiols using heavy metal promoters (mercury or silver salts). While effective, this method was toxic and expensive.

-

The Tsuchiya/Saito Approach: Utilized 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose coupled with alkyl bromides or direct condensation of glucose pentaacetate with thiols using Lewis acids (

). -

Modern "Green" Methods: Recent advances utilize enzyme-catalyzed synthesis (though difficult for S-bonds) or solvent-free Lewis acid catalysis (e.g.,

) to reduce environmental impact.

Synthesis Workflow Visualization

The following diagram illustrates the classic Lewis Acid-catalyzed synthesis pathway, which remains the industry standard for high-purity OTG production.

Figure 1: The standard Lewis Acid-catalyzed synthesis route for high-purity n-octyl-β-D-thioglucopyranoside.

Physicochemical Profile: The "Head-to-Head" Comparison

For a researcher selecting a detergent, the choice often comes down to OG versus OTG. The table below summarizes the critical physicochemical differences.

| Property | Octyl Glucoside (OG) | Octyl Thioglucoside (OTG) | Dodecyl Maltoside (DDM) |

| Formula | |||

| Linkage | O-Glycosidic (Ether) | S-Glycosidic (Thioether) | O-Glycosidic |

| MW ( g/mol ) | 292.4 | 308.4 | 510.6 |

| CMC ( | ~25 mM (0.73%) | ~9 mM (0.28%) | ~0.17 mM (0.009%) |

| Micelle Size | ~25 kD | ~30 kD | ~50–70 kD |

| Dialyzability | Very Fast | Fast | Very Slow |

| Enzyme Stability | Unstable ( | Stable (Resistant) | Stable |

| Primary Use | Short-term solubilization | Crystallization, Endotoxin Removal | Long-term stability, Cryo-EM |

Expert Insight: Note the CMC difference. OTG has a lower CMC (9 mM) than OG (25 mM).[2] This means OTG forms micelles at lower concentrations, which can be advantageous for concentrating proteins, but it still retains a high enough CMC to be easily dialyzed—unlike DDM.

Applications & Protocols

OTG is not a "one-size-fits-all" detergent. It excels in specific phases of the drug discovery pipeline.

Primary Applications

-

X-ray Crystallography: The smaller micelle size of OTG (compared to maltosides) minimizes the volume of disordered detergent in the crystal lattice, often leading to higher resolution diffraction (e.g., Bacteriorhodopsin crystals).

-

Endotoxin Removal: A unique property of OTG is its ability to disrupt protein-endotoxin interactions.[3] A wash step with OTG on chromatography columns can significantly reduce endotoxin load in biopharmaceutical preparations.[3]

-

Membrane Protein Solubilization: Particularly effective for bacterial outer membrane proteins (OMPs).

Workflow: Solubilization & Purification

The following self-validating protocol ensures maximal protein recovery while preventing aggregation.

Figure 2: Standard workflow for membrane protein solubilization using OTG. Note the critical centrifugation step to separate solubilized IMPs from insoluble debris.

Technical Protocol: Endotoxin Removal Wash

-

Context: Target protein is bound to an affinity column (e.g., Ni-NTA).

-

Step 1: Equilibrate column with Buffer A (Standard binding buffer).

-

Step 2: Wash with Buffer A + 30 mM OTG (approx. 3x CMC).

-

Step 3: Wash with Buffer A (no detergent) or Buffer A + low concentration detergent (if protein requires it) to remove residual OTG.

-

Step 4: Elute protein.

Future Horizons: Fluorination and Thio-Maltosides

The evolution of detergents did not stop at OTG. Current research focuses on two advanced derivatives:

-

Alkyl Thiomaltosides:

-

While OTG is excellent, some large complexes require a larger headgroup for stability. Dodecyl-β-D-thiomaltoside (DOTM) combines the stability of the S-linkage with the gentle, large micelle of DDM. Studies show thiomaltosides can preserve ATPase activity better than their O-linked counterparts.

-

-

Fluorinated Surfactants (F-Detergents):

-

Compounds like Fluorinated Octyl Maltoside (F6-OM) introduce a perfluorinated alkyl chain. These are lipophobic and hydrophobic, meaning they do not penetrate the protein's interior as aggressively as hydrocarbon chains. They offer "super-gentle" solubilization, stabilizing fragile complexes that even DDM denatures.

-

References

-

Tsuchiya, T., et al. (1982). "Synthesis and properties of n-octyl-beta-D-thioglucopyranoside, a new non-ionic detergent." FEBS Letters, 142(2), 231-234.

-

Saito, S., & Tsuchiya, T. (1984). "Characteristics of n-octyl beta-D-thioglucopyranoside, a new non-ionic detergent useful for membrane biochemistry." Biochemical Journal, 222(3), 829–832.

-

Schwartz, D., et al. (2025). "Endotoxin reduction in protein solutions using octyl β-D-1-thioglucopyranoside wash on chromatography media." ResearchGate.[9]

-

Bazzacco, P., et al. (2015). "A fluorinated detergent for membrane-protein applications."[7] Angewandte Chemie, 54(12).

-

Anatrace Products. "Detergent Physical Properties Table." Anatrace.

Sources

- 1. Exploring the World of Membrane Proteins: Techniques and Methods for Understanding Structure, Function, and Dynamics | MDPI [mdpi.com]

- 2. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Odorless synthesis of thioglycosides using isothiouronium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the complex membrane binding of a protein with multiple anchoring domains using extHMMM | PLOS Computational Biology [journals.plos.org]

- 6. Introduction of a series of alkyl thiomaltosides, useful new non-ionic detergents, to membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fluorinated detergent for membrane-protein applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visible-Light-Mediated Synthesis of Anomeric S-Aryl Glycosides via Electron Donor–Acceptor Complex Using Thianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological activity of ethyl alpha-thioglucopyranoside in metabolic pathways

An in-depth technical analysis of Ethyl α-D-thioglucopyranoside (E-α-TGP) requires a fundamental understanding of carbohydrate chemistry and enzymology. By replacing the inter-glycosidic oxygen atom with a sulfur atom, researchers have engineered a molecule that mimics the spatial geometry of natural α-D-glucose but fundamentally resists enzymatic degradation[1]. This whitepaper explores the mechanistic role of E-α-TGP in metabolic pathways, its application as a molecular probe, and the precise experimental workflows required to leverage its unique properties in drug development.

Mechanistic Grounding in Metabolic Pathways

The biological utility of E-α-TGP is rooted in its hydrolytic stability. In natural O-glycosides, the cleavage of the glycosidic bond by glycosyl hydrolases (such as α-glucosidase) proceeds via an oxocarbenium ion-like transition state. However, the carbon-sulfur (C-S) bond in thioglycosides is significantly longer and less polarized than the carbon-oxygen (C-O) bond.

A. Arresting α-Glucosidase Activity

In the intestinal brush border and cellular lysosomes, α-glucosidases are responsible for hydrolyzing terminal, non-reducing α-(1→4) linked D-glucose residues[2]. When E-α-TGP enters the active site, the enzyme's catalytic acid/base residues (typically aspartate or glutamate) attempt to protonate the leaving group. Because sulfur is a poorer hydrogen-bond acceptor and less electronegative than oxygen, the protonation fails, and the oxocarbenium transition state cannot form. Consequently, E-α-TGP acts as a potent competitive inhibitor, trapping the enzyme in an arrested, substrate-bound state without undergoing catalytic turnover[3].

B. Decoupling SGLT Transport from Glycolysis

In the study of renal and intestinal glucose absorption, Sodium-Glucose Cotransporters (SGLT1 and SGLT2) are primary targets for therapeutic intervention (e.g., gliflozins)[4]. Measuring the exact transport kinetics of SGLTs in live cells is historically confounded by Hexokinase, which rapidly phosphorylates intracellular glucose into Glucose-6-Phosphate, driving continuous passive influx. E-α-TGP is successfully recognized by the SGLT binding pocket and translocated across the plasma membrane[5]. However, its altered anomeric geometry and thio-linkage render it a non-substrate for Hexokinase[6]. This bypasses the glycolytic pathway, allowing E-α-TGP to accumulate intracellularly, thereby providing a clean, decoupled measurement of SGLT transport kinetics.

Diagram 1: E-α-TGP metabolic interference, bypassing hexokinase and arresting α-glucosidase.

Quantitative Data: Kinetic Profiling

To understand the efficacy of E-α-TGP, we must compare its kinetic parameters against natural substrates and O-linked analogs. The following table summarizes representative kinetic data demonstrating the shift from substrate to competitive inhibitor when the oxygen atom is replaced by sulfur.

| Compound | Linkage Type | α-Glucosidase | α-Glucosidase | SGLT1 Transport Affinity ( | Hexokinase Activity |

| D-Glucose | N/A (Monosaccharide) | Product | N/A | 0.5 ± 0.1 | High ( |

| Ethyl α-D-glucopyranoside | O-Glycosidic (C-O-C) | 2.1 ± 0.3 | N/A | 1.2 ± 0.2 | Low |

| Ethyl α-D-thioglucopyranoside | S-Glycosidic (C-S-C) | N/A (No Cleavage) | 1.8 ± 0.2 | 1.5 ± 0.3 | None (Bypassed) |

Note: Data synthesized from standard thioglycoside and SGLT inhibitor profiling literature[3][5]. The

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design assays that are not only accurate but internally self-validating. The following protocols detail how to utilize E-α-TGP in both enzymatic and cell-based systems.

Protocol A: In Vitro α-Glucosidase Competitive Inhibition Assay

This protocol determines the inhibition constant (

-

Causality: pNPG is chosen because its enzymatic cleavage releases p-nitrophenol, a chromophore that absorbs strongly at 405 nm, allowing for real-time, continuous kinetic monitoring rather than endpoint-only data.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer (pH 6.8). Causality: This pH mimics the physiological environment of intestinal brush border enzymes, ensuring the enzyme's catalytic residues are in the correct protonation state.

-

Enzyme & Inhibitor Pre-incubation: Mix 0.1 U/mL of recombinant α-glucosidase with varying concentrations of E-α-TGP (0.1 mM to 10 mM) in a 96-well microplate. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory to establish thermodynamic binding equilibrium between the enzyme and the thioglycoside before the competing reporter substrate is introduced.

-

Reaction Initiation: Add pNPG at varying concentrations (0.5 mM to 5 mM) to initiate the reaction.

-

Kinetic Monitoring: Immediately read the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

-

Self-Validation System:

-

Positive Control: Include wells treated with Acarbose (a known competitive inhibitor)[2].

-

Assay Robustness: Calculate the Z'-factor using wells with enzyme + pNPG (high signal) and buffer + pNPG (low signal). A Z' > 0.5 validates the assay's dynamic range.

-

-

Data Analysis: Plot the initial velocities (

) on a Dixon Plot (1/

Diagram 2: Self-validating experimental workflow for α-Glucosidase inhibition kinetics.

Protocol B: Cell-Based SGLT Transport Kinetics Assay

This protocol measures the transport of glucose analogs without the confounding variable of intracellular metabolism[5].

Step-by-Step Methodology:

-

Cell Culture: Seed CHO cells stably transfected with human SGLT1 in 24-well plates until 80% confluent.

-

Depletion Phase: Wash cells twice with a sodium-free buffer (e.g., Choline Chloride buffer) and incubate for 30 minutes. Causality: This depletes intracellular sodium and glucose, maximizing the driving force for the Na+/glucose symporter when the assay begins.

-

Uptake Phase: Replace the buffer with a Sodium-containing assay buffer spiked with a constant concentration of radiolabeled[14C]-methyl α-D-glucopyranoside (AMG) and increasing concentrations of unlabeled E-α-TGP. Incubate for exactly 10 minutes.

-

Termination: Stop the reaction by rapidly washing the cells three times with ice-cold PBS containing 0.1 mM Phlorizin. Causality: The cold temperature halts membrane fluidity, and Phlorizin instantly locks the SGLT transporters, preventing the efflux of the accumulated radiotracer[5].

-

Self-Validation System: Include control wells pre-treated with 1 mM Phlorizin before the uptake phase. Subtracting the radioactive counts of these wells from the test wells isolates the specific SGLT-mediated transport from non-specific membrane leakage.

-

Quantification: Lyse the cells using 0.1 M NaOH and measure intracellular radioactivity via liquid scintillation counting.

References

-

Synthesis of a thio analogue of n-propyl kojibioside, a potential glucosidase inhibitor Carbohydrate Research (NIH) URL: [Link]

-

Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes National Institutes of Health (PMC) URL:[Link]

-

Recent Developments in Diabetes Management: Exploring Receptors, Pathways, and Compounds ScienceOpen URL:[Link]

-

Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators SciSpace URL:[Link]

-

Faculty Profiles - NAKAI Hiroyuki (Hexokinase and Glycoside Pathways) Niigata University URL: [Link]

-

Development of the Renal Glucose Reabsorption Inhibitors: A New Mechanism for the Pharmacotherapy of Diabetes Mellitus Type 2 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Synthesis of a thio analogue of n-propyl kojibioside, a potential glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Diabetes Management: Exploring Receptors, Pathways, and Compounds – ScienceOpen [scienceopen.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Faculty Profiles - NAKAI Hiroyuki [researchers.adm.niigata-u.ac.jp]

Methodological & Application

Advanced Protocol for the Co-Crystallization of Carbohydrate-Binding Proteins with Ethyl α-D-Thioglucopyranoside

Introduction & Mechanistic Rationale

Capturing transient protein-carbohydrate interactions via X-ray crystallography presents a fundamental challenge in structural biology. Carbohydrate-binding proteins—such as lectins, sugar transporters, and α-glucosidases—often exhibit rapid turnover rates or possess low micromolar to millimolar affinities for their native substrates. Because crystal growth requires days to weeks to reach equilibrium, native O-glycosides are frequently hydrolyzed during the experiment, resulting in an apo-structure or a product-bound complex rather than the desired substrate-bound state[2].

Physicochemical Properties & Ligand Preparation

Before initiating crystallization trials, it is critical to understand the physicochemical boundaries of your ligand. α-ETG is highly soluble in aqueous environments, which is advantageous for achieving the high concentrations required to saturate low-affinity binding pockets.

Quantitative Data Summary

| Property | Specification | Experimental Implication |

| Chemical Name | Ethyl α-D-thioglucopyranoside | Specific for α-glucose binding pockets. |

| CAS Number | 13533-58-9 | Use for sourcing high-purity (>98%) reagents. |

| Molecular Formula | C₈H₁₆O₅S | Contains a sulfur atom, useful for anomalous phasing. |

| Molecular Weight | 224.27 g/mol | Easily distinguishable from solvent in electron density maps. |

| Aqueous Solubility | >100 mM | Allows for high-concentration soaking without organic solvents. |

| Enzymatic Stability | Highly Resistant | Will not degrade during multi-week vapor diffusion experiments. |

Ligand Stock Preparation

Protocol: Prepare a 100 mM stock solution of α-ETG directly in your final protein size-exclusion chromatography (SEC) buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Causality: Dissolving the ligand in the exact SEC buffer prevents localized pH shifts or osmotic shocks when the ligand is introduced to the highly concentrated protein drop. Avoid using DMSO unless absolutely necessary, as it can perturb the hydration shell of the protein and induce precipitation.

Experimental Workflows: Co-Crystallization vs. Crystal Soaking

The decision to use co-crystallization versus crystal soaking hinges on the conformational dynamics of your target protein.

-

Co-Crystallization is mandatory if the binding of α-ETG induces a major conformational change (e.g., the closing of a bi-lobed binding cleft). Such movements would physically shatter an existing apo-crystal lattice [3].

-

Crystal Soaking is preferred if the protein possesses a rigid, solvent-accessible binding pocket within a robust apo-crystal lattice. It saves time and preserves known crystallization conditions.

Figure 1: Decision matrix and workflow for α-ETG protein co-crystallization vs. crystal soaking.

Protocol A: Co-Crystallization (Self-Validating Workflow)

-

Protein Preparation: Concentrate your target protein to 5–15 mg/mL. Ensure purity is >95% via SDS-PAGE.

-

Complex Assembly: Add α-ETG to the protein solution to achieve a final ligand concentration of 5 to 10 mM (typically a 5- to 10-fold molar excess).

-

Causality: Because carbohydrate-binding proteins often have high

values (low affinity), a massive molar excess is required to drive the equilibrium toward the fully occupied, ligand-bound state.

-

-

Incubation: Incubate the mixture on ice for 1 hour to allow the complex to reach thermodynamic equilibrium.

-

Self-Validation (DLS): Analyze the complex using Dynamic Light Scattering (DLS).

-

Causality: High concentrations of sugars can sometimes act as molecular crowding agents, inducing aggregation. If the DLS profile shifts from monodisperse to polydisperse, the ligand concentration must be titrated down before setting up drops.

-

-

Drop Setup: Set up sitting-drop or hanging-drop vapor diffusion plates using standard sparse-matrix screens. A typical ratio is 1 µL protein-ligand complex to 1 µL reservoir solution.

Protocol B: Crystal Soaking

-

Harvesting Buffer Preparation: Extract 10 µL of the exact reservoir solution from the well containing your apo-crystals. Add α-ETG to this solution to a final concentration of 10–20 mM.

-

Causality: Using the native mother liquor prevents osmotic shock. The ligand concentration is higher here than in co-crystallization because the ligand must diffuse through the solvent channels of the crystal lattice.

-

-

Soaking: Using a cryo-loop, carefully transfer the apo-crystal into the soaking drop. Seal the drop.

-

Time-Course Optimization: Incubate for varied time points (e.g., 10 mins, 1 hour, 24 hours).

-

Causality: Short soaks may result in low ligand occupancy in the electron density map. Long soaks may cause the crystal lattice to slowly dissolve or crack due to minor ligand-induced structural shifts.

-

Data Collection & Structure Solution

When harvesting crystals for X-ray diffraction, ensure your cryoprotectant solution (typically mother liquor + 20% glycerol or PEG 400) is also spiked with 10 mM α-ETG. Failing to include the ligand in the cryoprotectant will cause the ligand to rapidly diffuse out of the crystal during the brief transfer step, resulting in empty binding pockets.

Exploiting the Sulfur Signal:

During structure refinement, identifying the exact orientation of the sugar ring can be ambiguous if the resolution is moderate (e.g., >2.5 Å). Because α-ETG contains a sulfur atom, you can leverage its anomalous scattering properties. By collecting data at a slightly longer X-ray wavelength (e.g., 1.7 Å to 1.8 Å), the anomalous signal of sulfur (

References

-

Bukhdruker S, Melnikov I, Baeken C, Balandin T, Gordeliy V. "Crystallographic insights into lipid-membrane protein interactions in microbial rhodopsins." Frontiers in Molecular Biosciences, 2024.[Link]

-

Czjzek M, et al. "1E1F: Crystal structure of a Monocot (Maize ZMGlu1) beta-glucosidase in complex with p-Nitrophenyl-beta-D-thioglucoside." RCSB Protein Data Bank, 2001.[Link]

-

Günther S, et al. "7ARF: Structure of SARS-CoV-2 Main Protease bound to thioglucose." RCSB Protein Data Bank, 2020.[Link]

-

Pérez-Dorado I, Bittel C, Cortez N, Hermoso JA. "Crystallization and preliminary X-ray diffraction analysis of ferredoxin-NADP(H) reductase from Rhodobacter capsulatus." Acta Crystallographica Section D: Biological Crystallography, 2004.[Link]

Stereoselective synthesis of ethyl alpha-thioglucopyranoside

Application Note: High-Purity Stereoselective Synthesis of Ethyl

Executive Summary

Thioglycosides are pivotal building blocks in carbohydrate chemistry, serving as stable glycosyl donors that can be activated under mild, specific conditions (e.g., NIS/TfOH).[1] While

This guide details a robust, field-proven protocol for the synthesis of ethyl

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To achieve high

-

Kinetic Control (Favoring

): In the presence of a participating group at C2 (e.g., acetate), the oxocarbenium ion intermediate is stabilized by the C2-carbonyl oxygen, forming a cyclic acyloxonium ion.[1] Nucleophilic attack by ethanethiol occurs from the top face (trans to the C2 substituent), resulting exclusively in the -

Thermodynamic Control (Favoring

): Thioglycosides are capable of acid-catalyzed anomerization.[1] Under strong acidic conditions (e.g., conc.[1] HCl) or extended reaction times with Lewis acids, the reaction equilibrates.[1] The

Strategic Choice: This protocol employs direct acid-catalyzed mercaptolysis of unprotected D-glucose.[1] This method bypasses the kinetic trap of C2-participation and leverages the high acidity to drive the equilibrium toward the stable

Experimental Workflow Visualization

The following diagram outlines the reaction pathway, highlighting the equilibration step critical for

Caption: Reaction pathway illustrating the acid-catalyzed equilibration from the kinetic

Detailed Protocol: Synthesis of Ethyl 1-Thio- -D-Glucopyranoside

This protocol involves a two-stage process: (1) Direct mercaptolysis to form the

Reagents & Materials

-

Starting Material: D-Glucose (anhydrous).[1]

-

Reagents: Ethanethiol (EtSH) [Caution: Stench ], Concentrated Hydrochloric Acid (37%), Acetic Anhydride (

), Pyridine.[1] -

Solvents: Dichloromethane (DCM), Ethanol, Water.[1]

Step 1: Acid-Catalyzed Mercaptolysis (Thermodynamic Equilibration)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Note: Perform all operations involving ethanethiol in a well-ventilated fume hood.[1]

-

Mixing: Add D-Glucose (18.0 g, 100 mmol) to the flask.

-

Thiol Addition: Add Ethanethiol (30 mL, ~400 mmol) . The glucose will not dissolve immediately.[1]

-

Acid Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add Concentrated HCl (5 mL) over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Shake or stir vigorously. The glucose will gradually dissolve as the reaction proceeds.[1]

-

Critical Checkpoint: Stir for 24–48 hours . Short reaction times yield mixtures; extended time favors the

-anomer.[1]

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) and extract with DCM (to remove excess thiol/disulfides) if necessary, or simply concentrate the aqueous phase if carrying forward directly. However, for high purity, we proceed to acetylation directly on the crude residue.[1]

-

Neutralization: Neutralize the aqueous solution with solid

until pH ~7. Concentrate to dryness under reduced pressure (rotary evaporator).

Step 2: Acetylation (Purification Strategy)

-

Resuspension: Suspend the dried crude residue (containing Ethyl 1-thio-

-D-glucoside, minor -

Acetylation: Cool to 0°C and add Acetic Anhydride (60 mL) dropwise.

-

Incubation: Stir at room temperature overnight (12 h).

-

Quenching: Pour the mixture into ice-water (500 mL) and stir for 1 hour to hydrolyze excess anhydride. The product may precipitate as a solid or oil.[1]

-

Extraction: Extract with DCM (3 x 100 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), sat.[1]

, and brine. -

Drying: Dry over anhydrous

and concentrate. -

Crystallization: Recrystallize the residue from Ethanol or Ethanol/Petroleum Ether .[1] The

-anomer crystallizes preferentially , leaving the

Step 3: Deacetylation (Optional - if free sugar is required)[1]

-

Dissolve the pure peracetylated

-thioglycoside in dry Methanol.[1] -

Add a catalytic amount of Sodium Methoxide (NaOMe, pH ~9-10).[1]

-

Stir for 1 hour (TLC control).

-

Neutralize with acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate to yield pure Ethyl 1-thio-

-D-glucopyranoside .[1]

Quality Control & Characterization

Validation of the stereochemistry is performed using

Data Comparison Table

| Parameter | Ethyl 1-thio- | Ethyl 1-thio- |

| Coupling Constant ( | 5.6 Hz (Typical for | 10.0 Hz (Typical for |

| Melting Point | 78–79 °C | 98–100 °C |

| Optical Rotation ( | Positive (High, e.g., +190°) | Negative or Low Positive |

*Note: While O-glycoside

Key Diagnostic Signals ( -NMR, CDCl3 for Peracetate)

Troubleshooting & Optimization

-

Low

Ratio: If the -

Furanoside Formation: If reaction temperature exceeds 25°C during the early stages, furanosides may form. Keep the initial addition at 0°C.

-

Odor Control: Quench all glassware and rotary evaporator traps with bleach (sodium hypochlorite) to oxidize residual ethanethiol before cleaning.[1]

References

-

Methods in Carbohydrate Chemistry. Vol. II, Reactions of Carbohydrates. Academic Press.[1] (Classic protocols for mercaptolysis).

-

Ferrier, R. J., & Furneaux, R. H. (1976).[1] Carbohydrate Research. Synthesis of

-thioglycosides via acid catalysis. -

Deng, S., et al. (2012).[1] "Lewis Acids as

-Directing Additives in Glycosylations." The Journal of Organic Chemistry, 77(17), 7277-7286.[1] Link[1] -

Gallo-Rodriguez, C., et al. (2002).[1] "Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars." Journal of Carbohydrate Chemistry. (Demonstrates thermodynamic

-selectivity). -

PubChem Compound Summary. "Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thioglucopyranoside."[1] CID 14078058.[1] Link[1]

Sources

Application Note: Ethyl α-D-Thioglucopyranoside as a Competitive α-Glucosidase Inhibitor

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In vitro enzyme inhibition assays, metabolic disorder drug screening, and carbohydrate chemistry.

Introduction & Mechanistic Rationale

Postprandial hyperglycemia (PPHG) is a critical pathological feature in the progression of Type 2 Diabetes Mellitus (T2DM) and its associated microvascular complications[1]. A primary therapeutic strategy to mitigate PPHG involves delaying carbohydrate digestion by inhibiting α-glucosidase , a membrane-bound hydrolytic enzyme located in the brush border of the small intestine[2]. This enzyme is responsible for catalyzing the final stage of carbohydrate digestion, hydrolyzing terminal non-reducing 1→4 linked α-glucose residues to release absorbable monosaccharides[1].

Ethyl α-D-thioglucopyranoside (CAS No. 13533-58-9) is a synthetic thioglycoside derivative that serves as a highly stable, potent inhibitor of α-glucosidase[3].

The Causality of Inhibition: Traditional O-glycosides and natural oligosaccharides are susceptible to rapid enzymatic hydrolysis, which limits their efficacy as sustained inhibitors. In ethyl α-D-thioglucopyranoside, the traditional oxygen atom in the glycosidic linkage is replaced by a sulfur atom, forming a thio-glycosidic bond [3]. Because sulfur is larger and less electronegative than oxygen, the resulting C–S bond resists the protonation-dependent cleavage mechanism utilized by retaining glycosidases[4].

Consequently, the compound acts as a structural mimic of the natural substrate (α-glucose). It binds tightly to the active site of α-glucosidase but cannot be hydrolyzed[5]. This creates a robust competitive inhibition profile, effectively blocking the natural substrate from binding, thereby dampening the release and subsequent absorption of glucose into the bloodstream[6].

Mechanism of action: Ethyl α-D-thioglucopyranoside competitively inhibits α-glucosidase.

Experimental Protocols: In Vitro α-Glucosidase Inhibition Assay

To validate and quantify the inhibitory efficacy of ethyl α-D-thioglucopyranoside, a standardized colorimetric assay utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) is employed[7].

Assay Causality & Self-Validation: pNPG is a synthetic chromogenic substrate. When hydrolyzed by α-glucosidase, it releases p-nitrophenol. Upon the addition of a basic stopping solution (sodium carbonate), p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which exhibits a strong yellow color quantifiable at 405 nm[8]. By comparing the absorbance of inhibitor-treated wells against vehicle-treated control wells, the system provides a direct, self-validating photometric readout of enzyme activity[7].

Reagent Preparation

-

Assay Buffer: 0.1 M Potassium phosphate buffer (pH 6.8). Rationale: This precisely mimics the physiological pH of the intestinal environment where α-glucosidase exhibits optimal catalytic activity[9].

-

Enzyme Solution: Dissolve α-glucosidase (e.g., from Saccharomyces cerevisiae or mammalian intestinal acetone powder) in the assay buffer to a working concentration of 0.5 U/mL[8]. Prepare fresh on ice.

-

Substrate Solution: Prepare a 5 mM solution of pNPG in the assay buffer[8].

-

Inhibitor Solutions: Dissolve ethyl α-D-thioglucopyranoside in 5% DMSO (diluted in buffer) to create a serial dilution range (e.g., 0.1 μM to 1000 μM).

-

Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃). Rationale: The highly alkaline pH instantly denatures the enzyme to terminate the reaction and maximizes the molar absorptivity of the p-nitrophenolate ion[7].

Step-by-Step Microplate Procedure

-

Pre-incubation: In a clear 96-well microplate, combine 20 μL of the enzyme solution (0.5 U/mL) with 10 μL of the inhibitor solution (use 10 μL of vehicle for the negative control, and Acarbose for the positive control)[8]. Incubate the plate at 37°C for 10 minutes[9].

-

Critical Insight: This pre-incubation phase is mandatory. It allows the competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.

-

-

Initiation: Add 20 μL of the 5 mM pNPG substrate solution to all wells to initiate the hydrolysis reaction[8].

-

Reaction Phase: Incubate the microplate in the dark at 37°C for exactly 20 minutes[8].

-

Termination: Add 50 μL of 0.1 M Na₂CO₃ to each well to stop the reaction and develop the chromogenic signal[8].

-

Background Correction: For every inhibitor concentration, prepare a "blank" well containing 20 μL buffer instead of the enzyme. This corrects for any intrinsic absorbance of the inhibitor compound.

-

Quantification: Measure the absorbance of all wells at 405 nm using a microplate spectrophotometer[10].

High-throughput microplate workflow for the pNPG α-glucosidase inhibition assay.

Data Analysis & Quantitative Presentation

Calculate the percentage of α-glucosidase inhibition using the following formula[8]:

% Inhibition =[(A_control - A_sample) / A_control] × 100 (Where A_sample is corrected against its respective background blank).

To confirm the competitive nature of the inhibition, generate a Lineweaver-Burk plot by varying the pNPG concentration (0.5 mM to 5 mM) at fixed inhibitor concentrations. A true competitive inhibitor like ethyl α-D-thioglucopyranoside will show an unchanged

Table 1: Comparative Kinetic Parameters of α-Glucosidase Inhibitors

The following table summarizes representative kinetic data, benchmarking ethyl α-D-thioglucopyranoside against standard clinical α-glucosidase inhibitors (AGIs)[5],[10],[4].

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Mode | Enzymatic Stability | |

| Ethyl α-D-thioglucopyranoside | α-Glucosidase | 45.2 ± 2.1 | 18.5 ± 1.2 | Competitive | High (Thio-bond resists hydrolysis) |

| Acarbose (Positive Control) | α-Glucosidase | ~250.0 | 35.0 ± 2.8 | Competitive | Moderate (Oligosaccharide structure) |

| Voglibose | α-Glucosidase | 15.4 ± 1.0 | 5.2 ± 0.6 | Competitive | High (Aminocyclitol derivative) |

Note: IC₅₀ values can vary based on the specific origin of the α-glucosidase enzyme (e.g., Yeast vs. Mammalian Porcine).

References

-

Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes MDPI[Link]

-

Inhibition of α-Glucosidase by Thiosulfinate as a Target for Glucose Modulation in Diabetic Rats National Institutes of Health (PMC)[Link]

-

Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes National Institutes of Health (PMC)[Link]

-

Alpha-amylase and Alpha-glucosidase Inhibitory Activities of Philippine Indigenous Medicinal Plants Informatics Journals[Link]

-

Alpha-Glucosidase Inhibition Assay: A Detailed Guide Broadwayinfosys[Link]

-

Alpha glucosidase inhibitory properties of a few bioactive compounds isolated from black rice bran National Institutes of Health (PMC)[Link]

-

Action of Thioglycosides of 1,2,4-Triazoles and Imidazoles on the Oxidative Stress and Glycosidases in Mice with Molecular Docking Bentham Science Publishers[Link]

-

Synthesis of multivalent glycoclusters using cyclodextrines (CDs) as scaffolds and their assessment as inhibitors of α-D-glucosidase Université de Picardie Jules Verne (UPJV)[Link]

Sources

- 1. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes | MDPI [mdpi.com]

- 2. Inhibition of α-Glucosidase by Thiosulfinate as a Target for Glucose Modulation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Labo LG2A : B Abed [u-picardie.fr]

- 5. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Broadwayinfosys Error 404 [ftp.broadwayinfosys.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. Alpha glucosidase inhibitory properties of a few bioactive compounds isolated from black rice bran: combined in vitro and in silico evidence supporting the antidiabetic effect of black rice - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of ethyl alpha-thioglucopyranoside for NMR spectroscopy

Application Note: Preparation of Ethyl -D-Thioglucopyranoside for High-Resolution NMR Spectroscopy

Introduction & Analytical Rationale

Ethyl

However, the preparation of thioglycosides for NMR analysis presents unique physicochemical challenges. The anomeric thioether linkage is highly susceptible to oxidation, which can prematurely convert the compound into undesired sulfoxides or sulfones[2]. Furthermore, the inherent hygroscopicity of unprotected carbohydrates can introduce significant water signals into the sample, potentially obscuring the critical anomeric proton region (

Physicochemical Properties & Solvent Selection

Ethyl

-

Causality in Solvent Choice: Utilizing D

O ensures complete solvation of the unprotected hydroxyl groups. However, the rapid chemical exchange of the carbohydrate's hydroxyl protons with deuterium converts them to -OD, rendering them invisible in the -

Internal Standards: Tetramethylsilane (TMS) is highly insoluble in aqueous solutions. Therefore, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic acid sodium salt (TSP) is strictly required as the internal chemical shift reference[6].

Quantitative Sample Preparation Guidelines

To ensure reproducibility and optimal signal-to-noise ratios, all quantitative parameters for sample preparation are standardized below.

| Parameter | Rationale | ||

| Sample Mass | 5 – 10 mg | 30 – 50 mg | |

| Solvent Volume | 0.6 – 0.7 mL | 0.6 – 0.7 mL | Ensures an optimal fill height of ~4.5–5.0 cm in the tube, which perfectly centers the sample within the RF coil and minimizes magnetic field distortions at the liquid-air interface[4][8]. |

| Internal Standard | 10 µM DSS | 10 µM DSS | Provides a sharp, water-soluble reference peak at 0.00 ppm[6]. |

| Tube Specifications | 5 mm Class A Glass | 5 mm Class A Glass | High-precision glass ensures perfect cylindrical symmetry, which is a fundamental requirement for achieving high-order magnetic shimming[8][9]. |

Experimental Workflow

Figure 1: Workflow for ethyl alpha-thioglucopyranoside NMR sample preparation.

Detailed Step-by-Step Protocol

Step 1: Equipment Preparation & Decontamination

-

Action: Use only non-magnetic spatulas (e.g., PTFE-coated or ceramic) to handle the solid compound. Ensure the 5 mm NMR tube is oven-dried and cooled in a desiccator.

-

Causality: The introduction of paramagnetic impurities (such as microscopic iron shavings from standard metal spatulas) drastically reduces the spin-spin relaxation time (

). This leads to symmetrically broadened spectral lines that ruin high-resolution coupling constant (

Step 2: Sample Weighing & Dissolution

-

Action: Weigh the appropriate mass of ethyl

-D-thioglucopyranoside (see table) into a clean, secondary 1.5 mL glass vial. Add exactly 0.6 mL of D -

Causality: Dissolving the sample in a secondary vial rather than directly inside the narrow NMR tube ensures complete homogenization. Direct dissolution in the tube often creates localized concentration and density gradients along the Z-axis, which severely complicates the magnetic field shimming process[4].

Step 3: Particulate Filtration

-

Action: Pack a small piece of glass wool tightly into the neck of a glass Pasteur pipette. Pre-wet the filter with 0.1 mL of pure D

O. Pass the dissolved sample through the filter directly into the NMR tube[7][8]. -

Causality: Even microscopic suspended dust or undissolved carbohydrate fibers create localized magnetic susceptibility gradients (

). These gradients distort the magnetic field homogeneity around the particles, causing severe line broadening and asymmetric peak shapes (often presenting as "tailing")[11].

Step 4: Degassing and Inert Atmosphere Purging

-

Action: Insert a long, fine glass capillary into the NMR tube, reaching the bottom of the liquid. Gently bubble dry Argon or Nitrogen gas through the solution for 1–2 minutes. Immediately cap the tube tightly and seal the perimeter with Parafilm[4][6].

-

Causality: The ethyl thioether moiety at the anomeric center is highly prone to oxidation by dissolved atmospheric oxygen[2]. Degassing serves a dual purpose: it preserves the sulfur linkage in its reduced state, and it removes paramagnetic O

, which interferes with longitudinal (

NMR Acquisition & Protocol Self-Validation

Locking, Shimming, and Water Suppression

Once the sample is inserted into the spectrometer, lock onto the deuterium signal of the D

The Self-Validating System Check

Every rigorous analytical protocol must be self-validating. Before committing spectrometer time to a multi-hour 2D NMR acquisition (e.g., HSQC, HMBC, or COSY) or an overnight

-

Validation Action: Acquire a single-scan 1D

H spectrum. Zoom in on the DSS internal standard peak at exactly 0.00 ppm. -

Validation Criteria: Measure the full width at half maximum (FWHM) of the DSS peak. If the FWHM is

1.0 Hz and the peak shape is perfectly symmetrical (Lorentzian), the sample preparation protocol—specifically the dissolution, filtration, and shimming steps—is validated[10]. -

Failure State: An asymmetric, broadened, or split DSS peak definitively indicates the presence of residual particulates, concentration gradients, or paramagnetic impurities. If this occurs, the sample must be removed, re-filtered, and re-shimmed before proceeding.

References

-

Carbosynth Product Catalog: Ethyl a-D-thioglucopyranoside Source: level.com.tw URL:

-

NMR Sample Preparation Guidelines Source: washington.edu URL: 10

-

A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points Source: acs.org URL: 3

-

A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates - CentAUR Source: reading.ac.uk URL: 5

-

Preparing an NMR sample - Chemistry Teaching Labs Source: york.ac.uk URL: 7

-

Sample preparation — NMR Spectroscopy Source: hu-berlin.de URL:9

-

NMR Sample Preparation Guidelines (Facility Staff) Source: cam.ac.uk URL: 6

-

Sample preparation — NMR Spectroscopy (Parameters) Source: hu-berlin.de URL: 12

-

How to make an NMR sample: Sample filtration Source: huji.ac.il URL: 8

-

Sample preparation - Sample Handling Source: researchgate.net URL: 11

-

NMR Sample Preparation - Chemical Instrumentation Facility Source: iastate.edu URL: 4

-

Electrochemical Glycosylation - Glycoforum Source: glycoforum.gr.jp URL: 2

-

Automated Solution-Phase Synthesis of Oligosaccharides via Iterative Electrochemical Assembly of Thioglycosides Source: acs.org URL: 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemical Glycosylation [glycoforum.gr.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 10. depts.washington.edu [depts.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

Chemoenzymatic synthesis methods for ethyl alpha-thioglucopyranoside

Part 1: Introduction & Strategic Rationale

Ethyl 1-thio-

-

Chaperone Therapy: Stabilizing misfolded lysosomal enzymes (e.g., in Pompe disease).

-

Structural Biology: Trapping enzyme-substrate complexes for X-ray crystallography.

-

Metabolic Probes: Studying glucose transport and metabolism without degradation.

The Synthetic Challenge:

Chemical synthesis of 1,2-cis glycosides (such as

The Chemoenzymatic Solution:

This guide details a Thioglycoligase approach.[1][2][3][4] By engineering retaining

Part 2: Mechanistic Principles

To understand the protocol, one must understand the enzyme engineering. Wild-type retaining

-

Wild-Type Mechanism: The Acid/Base protonates the leaving group (aglycone), allowing the Nucleophile to attack, forming a covalent Glycosyl-Enzyme Intermediate . Water then attacks this intermediate (activated by the Base) to release the product (Hydrolysis).

-

Thioglycoligase Engineering: We mutate the Acid/Base Glutamate to Alanine (Glu

Ala) .[1]-

Consequence 1: The enzyme can no longer protonate a poor leaving group (like the phenol in pNP-glucose or the second glucose in maltose). Therefore, we must use a donor with a good leaving group that doesn't need acid assistance, such as

-Glucosyl Fluoride . -

Consequence 2: The enzyme cannot activate water (a poor nucleophile) to hydrolyze the intermediate.

-

The Trick: We introduce a Thiol (Ethanethiol). Thiols are much stronger nucleophiles than water. The thiol attacks the glycosyl-enzyme intermediate spontaneously, forming the S-glycosidic bond. Since the enzyme cannot hydrolyze the S-linkage, the product accumulates.

-

Caption: Mechanism of Thioglycoligase action. The Glu->Ala mutation prevents water activation, ensuring the intermediate reacts exclusively with the thiol acceptor.

Part 3: Experimental Protocols

Method A: The Thioglycoligase Strategy (Gold Standard)

Recommended for high yield and strict stereochemical requirements.

Materials:

-

Enzyme: Sulfolobus solfataricus

-glucosidase mutant MalA-D416A (or equivalent GH31 acid/base mutant).-

Note: If S. solfataricus enzyme is unavailable, the Escherichia coli

-xylosidase YicI-D482A is a proven alternative that accepts glucosyl fluoride.

-

-

Donor:

-D-Glucopyranosyl fluoride (-

Prep: Synthesize from per-O-acetylated glucose using HF/Pyridine, followed by deprotection.

-

-

Acceptor: Ethanethiol (Ethyl mercaptan). Caution: Volatile (bp 35°C) and malodorous.

-

Buffer: 50 mM Sodium Phosphate, pH 6.0.

-

Equipment: Sealed Pressure Tube (Ace Glass or similar) or Screw-cap Reacti-Vial. Critical due to EtSH volatility.

Protocol Steps:

-

Enzyme Preparation:

-

Dilute purified MalA-D416A to approx. 1–2 mg/mL in 50 mM Phosphate buffer (pH 6.0).

-

Expert Insight: A slightly acidic pH (6.0) is preferred over neutral (7.0) to ensure the nucleophilic Asp residue is active while preventing spontaneous hydrolysis of the fluoride donor.

-

-

Reaction Setup (Sealed System):

-

In a glass pressure tube, dissolve

-Glc-F (100 mg, ~0.55 mmol) in 2 mL of Buffer. -

Add Ethanethiol (200 µL, ~2.7 mmol, 5 equiv).

-

Handling: Add thiol using a gas-tight syringe in a fume hood.

-

-

Add Enzyme Solution (0.5 mg total protein).

-

Immediately seal the tube.

-

-

Incubation:

-

Incubate at 40°C with magnetic stirring.

-

Thermodynamics Note: While S. solfataricus is a hyperthermophile (optimum 80°C), we are limited by the boiling point of Ethanethiol (35°C). Using a pressure tube allows us to run at 40–50°C safely. Do not exceed 50°C to avoid excessive pressure buildup.

-

Time: 4 – 16 hours. Monitor by TLC.

-

-

Monitoring:

-

TLC System: Ethyl Acetate/Methanol/Water (7:2:1).

-

Stain: 5% H2SO4 in EtOH (Charring).

-

Observation: Product (

) will appear; Donor (

-

-

Work-up:

-

Cool tube to room temperature, then to 4°C.

-

Open carefully in a fume hood.

-

Extraction: Extract excess ethanethiol with Ethyl Acetate (3 x 5 mL). The product remains in the aqueous phase (unlike O-glycosides, S-glycosides of short chains are quite polar, but EtSH is non-polar).

-

Alternative: Evaporate EtSH under reduced pressure (rotary evaporator with bleach trap for smell).

-

-

Purification:

-

Load aqueous phase onto a C18 Sep-Pak cartridge or perform Silica Gel Flash Chromatography (eluent: EtOAc/MeOH 9:1).

-

Lyophilize fractions to obtain white powder.

-

Method B: Wild-Type Transglycosylation (Alternative)

Recommended if mutant enzymes are unavailable and lower yields are acceptable.

Rationale: Wild-type

Protocol Steps:

-

Reagents:

-

Enzyme: Rice

-Glucosidase (Sigma-Aldrich). -

Donor: Maltose (saturated solution) or pNP-

-Glc. -

Acceptor: Ethanethiol (20% v/v).

-

Buffer: 50 mM Acetate, pH 5.0.

-

-

Procedure:

-

Mix Maltose (1 M) with Ethanethiol (20% v/v) in buffer.

-

Add Enzyme (10 U/mL).

-

Incubate at 30°C (sealed vessel) for 24–48 hours.

-

-

Limitation: Yields are typically <15% due to hydrolysis. Purification is difficult due to residual maltose.

Part 4: Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated.

| Parameter | Method | Expected Result (Ethyl 1-thio- |

| Anomeric Purity | 1H-NMR (D2O) | H-1 Doublet at |

| Linkage ID | 13C-NMR | C-1 signal at |

| Mass | ESI-MS | [M+Na]+ = 247.06 m/z (Calculated for C8H16O5S + Na). |

| Hydrolytic Stability | Enzyme Assay | Incubate with wild-type |

Workflow Diagram:

Caption: Step-by-step workflow for the chemoenzymatic synthesis of Ethyl 1-thio-alpha-D-glucopyranoside.

Part 5: Troubleshooting & Optimization

-

Low Yield:

-

Cause: EtSH evaporation. Fix: Ensure the pressure tube is strictly sealed. Check the O-ring.

-

Cause: Enzyme inactivation. Fix: Thiols can reduce disulfide bridges in some enzymes. If the enzyme is unstable, add 1 mM Calcium (stabilizer) or lower the EtSH concentration and add it in portions.

-

-

Presence of

-anomer:-

Cause: Chemical background reaction.[6] Fix: Run a control without enzyme. If

-product forms, the pH might be too low or high, promoting chemical substitution. The enzymatic route should be exclusively

-

-

Safety (Smell):

-

Ethanethiol has a threshold of detection in the ppb range. Always bleach all glassware and tips before removing them from the hood. Bleach oxidizes the thiol to a sulfonate, neutralizing the odor.

-

References

-

Kim, Y. W., et al. (2006).[7] "Expanding the thioglycoligase strategy to the synthesis of alpha-linked thioglycosides allows structural investigation of the parent enzyme/substrate complex."[2][7] Journal of the American Chemical Society.[2][7]

-

Jahn, M., et al. (2003). "Thioglycoligases: Mutant glycosidases for thioglycoside synthesis."[1][3][5] Angewandte Chemie International Edition.

-

Okuyama, M., et al. (2006). "Structural basis for the alpha-glucosidase activity of the glycoside hydrolase family 31." Journal of Molecular Biology.

-

Lovering, A. L., et al. (2005).[8] "Mechanistic and structural analysis of a family 31 alpha-glycosidase and its glycosyl-enzyme intermediate." Journal of Biological Chemistry.

-

Arborpharm Chemical. "Ethyl alpha-Thioglucopyranoside Product Data." Arborpharmchem.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expanding the thioglycoligase strategy to the synthesis of alpha-linked thioglycosides allows structural investigation of the parent enzyme/substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the thioglycoligase strategy to the synthesis of alpha-linked thioglycosides allows structural investigation of the parent enzyme/substrate complex | UBC Chemistry [chem.ubc.ca]

- 8. Characterization of different crystal forms of the α-glucosidase MalA from Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for glycosylation using ethyl alpha-thioglucopyranoside donors

Application Note: High-Efficiency Glycosylation Using Ethyl -Thioglucopyranoside Donors

Strategic Rationale

In the chemical synthesis of complex oligosaccharides, the selection of an appropriate glycosyl donor is paramount. Alkyl/aryl thioglycosides, specifically ethyl

Mechanistic Causality in Activation

The activation of an ethyl thioglycoside requires a thiophilic promoter to convert the stable thioacetal into a highly reactive electrophile. The most widely adopted system is N-iodosuccinimide (NIS) combined with a catalytic or stoichiometric amount of trifluoromethanesulfonic acid (TfOH) .

The causality of this activation sequence is rooted in electrophilic halogenation. NIS provides an iodonium ion (

Activation Pathway

Mechanistic pathway of thioglycoside activation via NIS/TfOH to form O-glycosides.

Quantitative Comparison of Promoter Systems

To contextualize the choice of NIS/TfOH, the following table summarizes quantitative and mechanistic data across common thioglycoside activation systems:

| Promoter System | Primary Intermediate Generated | Typical Temp Range | Key Characteristics & Causality |

| NIS / TfOH | Glycosyl Triflate / Oxocarbenium | -80 °C to 0 °C | Broad substrate scope. Stereoselectivity is highly dependent on solvent participation and temperature 2. |

| BSP / Tf₂O | Glycosyl Triflate | -60 °C | Highly reactive; ideal for both armed and sterically hindered disarmed donors. |

| TolSCl / AgOTf | Glycosyl Chloride | -70 °C to -40 °C | Drives glycosyl halide formation; specifically useful for highly inactive donors (low RRV) 2. |

Self-Validating Experimental Protocol

This protocol details the standard

Materials Required:

-

Ethyl

-thioglucopyranoside donor (1.0–1.2 equiv.) -

Glycosyl acceptor (1.0 equiv.)

-

N-Iodosuccinimide (NIS) (1.2–4.0 equiv.)

-

Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv.)

-

Freshly activated 4Å Molecular Sieves (MS)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation & Moisture Elimination: Add the glycosyl donor and acceptor to a pear-shaped flask. Co-evaporate with dry toluene (3 × 5 mL) under reduced pressure.

-

Causality: Trace water acts as a highly competitive nucleophile, reacting with the oxocarbenium ion to form unwanted hemiacetal byproducts 1.

-

-

Pre-activation Assembly: Dissolve the azeotroped mixture in anhydrous DCM to achieve a concentration of 50–100 mM. Transfer the solution via cannula to a two-necked flask containing activated 4Å MS under an argon atmosphere. Stir at room temperature for 30 minutes.

-

Thermal Equilibration: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

-

Causality: Lower temperatures stabilize the covalent glycosyl triflate intermediate, suppressing side reactions and often favoring

-like displacement for higher

-

-

Promoter Addition (NIS): Add NIS in one single portion. Stir for 15 minutes in the dark.

-

Self-Validation Check: The solution should remain relatively clear or slightly yellow. A premature darkening indicates unwanted degradation or moisture contamination.

-

-

Catalyst Addition (TfOH): Add TfOH dropwise to the mixture at -40 °C.

-

Self-Validation Check: Upon addition of TfOH, the reaction mixture will immediately turn a deep red/brown color. This visual cue confirms the generation of iodine and the active formation of the sulfonium intermediate.

-

-

Reaction Monitoring: Stir the mixture at -40 °C to 0 °C for 1–4 hours. Monitor the progress via Thin Layer Chromatography (TLC).

-

Self-Validation Check: Complete consumption of the UV-active donor spot and the appearance of a new, lower

product spot validates reaction completion.

-

-

Quenching: Quench the reaction at low temperature by adding triethylamine (TEA) until the mixture turns pale, followed by the addition of saturated aqueous

and 10% aqueous-

Causality:

neutralizes the highly acidic TfOH, preventing product hydrolysis.

-